molecular formula C24H30N2O3 B2684188 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide CAS No. 921565-77-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide

Cat. No.: B2684188
CAS No.: 921565-77-7
M. Wt: 394.515
InChI Key: HFFIYCXIGGODFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a synthetically designed benzoxazepine derivative offered for research and development purposes. This compound features a 1,4-oxazepine ring system, a structural motif present in compounds investigated for various biological activities. The core benzoxazepine structure is substituted with a 5-isobutyl group and 3,3-dimethyl moieties, while the 7-position is functionalized with a 3-phenylpropanamide group. This specific molecular architecture is of significant interest in medicinal chemistry, particularly for researchers exploring novel small molecule therapeutics. Compounds based on the tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold are frequently explored as key intermediates or final targets in pharmaceutical development . For instance, structurally related benzoxazepine derivatives have been identified as potent and selective inhibitors of specific kinases, such as the FMS-like tyrosine kinase-3 (FLT3) , and have been patented for applications ranging as Nrf2 regulators to histone deacetylase (HDAC) inhibitors . The incorporation of the 3-phenylpropanamide chain in this compound suggests potential for interaction with various enzymatic targets, making it a valuable chemical tool for probing biological pathways. This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating the pharmacological properties of benzoxazepine-based molecules.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17(2)15-26-20-14-19(11-12-21(20)29-16-24(3,4)23(26)28)25-22(27)13-10-18-8-6-5-7-9-18/h5-9,11-12,14,17H,10,13,15-16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFIYCXIGGODFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Molecular Formula : C23H30N2O6S
  • Molecular Weight : 446.56 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol
StabilityStable under normal laboratory conditions

Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests potential for use in treating bacterial infections.
  • Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of the oxazepin class demonstrated effective inhibition of bacterial growth in vitro. The compound was tested against various strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values indicating potent activity against breast and lung cancer cells .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Mechanistic Insights : The compound's mechanism involves interaction with cellular pathways leading to apoptosis in cancer cells while also exhibiting antibacterial properties through disruption of bacterial cell wall synthesis .
  • Therapeutic Potential : Given its dual action as an antimicrobial and anticancer agent, further research is warranted to explore its potential as a multi-target therapeutic agent in clinical settings .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Key Substituents/Heterocycles Documented Use Reference
N-(3,4-dichlorophenyl) propanamide Dichlorophenyl group Herbicide (propanil)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide Pyrimidine-trioxo ring Insecticide (fenoxacrim)
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide Imidazolidine-dioxo ring Fungicide metabolite
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide Isoxazole ring Herbicide (isoxaben)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide Benzoxazepine-oxo ring + 3-phenylpropanamide Insufficient data

Key Observations:

Heterocyclic Diversity: The target compound’s benzoxazepine core distinguishes it from pyrimidine (fenoxacrim), imidazolidine (iprodione metabolite), and isoxazole (isoxaben) frameworks. Benzoxazepines are less common in agrochemicals but are explored in pharmaceuticals for their conformational flexibility .

Functional Implications: Propanil: A simple propanamide derivative with herbicidal activity via inhibition of photosystem II . The absence of a complex heterocycle in propanil highlights the role of halogenated aryl groups in herbicidal action. Fenoxacrim and Isoxaben: These compounds demonstrate how heterocyclic systems (pyrimidine-trioxo, isoxazole) enhance specificity toward insect or weed targets. The target compound’s benzoxazepine may similarly modulate selectivity. Iprodione Metabolite: The imidazolidine-dioxo structure relates to fungicidal activity, suggesting that the target compound’s oxo group in the benzoxazepine ring could influence antifungal properties.

Potential Applications: The structural complexity of the benzoxazepine-propanamide hybrid may offer multitarget activity or resistance mitigation, traits increasingly sought in modern agrochemicals. However, without empirical data, this remains speculative.

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